5-Chloroquinoline-8-sulfonyl chloride hydrochloride 5-Chloroquinoline-8-sulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897824
InChI: InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H
SMILES:
Molecular Formula: C9H6Cl3NO2S
Molecular Weight: 298.6 g/mol

5-Chloroquinoline-8-sulfonyl chloride hydrochloride

CAS No.:

Cat. No.: VC15897824

Molecular Formula: C9H6Cl3NO2S

Molecular Weight: 298.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroquinoline-8-sulfonyl chloride hydrochloride -

Specification

Molecular Formula C9H6Cl3NO2S
Molecular Weight 298.6 g/mol
IUPAC Name 5-chloroquinoline-8-sulfonyl chloride;hydrochloride
Standard InChI InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H
Standard InChI Key BLZJXCOOCDDNJI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-chloroquinoline-8-sulfonyl chloride hydrochloride features a quinoline backbone substituted with chlorine at the 5th position and a sulfonyl chloride group at the 8th position, further stabilized as a hydrochloride salt. This configuration enhances electrophilicity and solubility in polar solvents. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₆Cl₃NO₂S
Molecular Weight298.57 g/mol
IUPAC Name5-Chloroquinoline-8-sulfonyl chloride hydrochloride
SMILESO=S(=O)(Cl)C1=C2N=CC=CC2=C(Cl)C=C1.Cl
SolubilitySoluble in DMSO, chloroform; moderately soluble in water

The sulfonyl chloride group (SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions, while the hydrochloride salt improves stability during storage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

  • Chlorination: Quinoline derivatives undergo chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C.

  • Sulfonylation: The chlorinated intermediate reacts with chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in dichloromethane, yielding the sulfonyl chloride derivative. Hydrochloric acid is then introduced to form the hydrochloride salt .

Industrial Manufacturing

Industrial protocols optimize yield and purity through:

  • Continuous-Flow Reactors: Ensure precise temperature control (70–90°C) and reduced side reactions.

  • Crystallization: Ethanol-water mixtures precipitate the product with >95% purity.

  • Quality Control: HPLC and NMR verify structural integrity, critical for pharmaceutical intermediates .

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters:

Example Reaction:
C₉H₅Cl₂NO₂S + RNH₂ → C₉H₅Cl₂N(O₂S-NHR) + HCl\text{C₉H₅Cl₂NO₂S + RNH₂ → C₉H₅Cl₂N(O₂S-NHR) + HCl}

This reactivity underpins its utility in synthesizing antimicrobial sulfonamide drugs .

Hydrolysis

In aqueous environments, hydrolysis produces 5-chloroquinoline-8-sulfonic acid:
C₉H₅Cl₂NO₂S + H₂O → C₉H₆ClNO₃S + HCl\text{C₉H₅Cl₂NO₂S + H₂O → C₉H₆ClNO₃S + HCl}
This reaction necessitates anhydrous storage conditions .

DerivativeMIC (mg/mL)Target Pathogen
Hybrid 10.0625Staphylococcus aureus
Ciprofloxacin0.125Staphylococcus aureus

The electron-withdrawing chlorine enhances membrane penetration, disrupting bacterial cell walls .

Anticancer Activity

Cytotoxicity assays against human cancer cell lines reveal promising results:

CompoundIC₅₀ (µM)Cell Line
A14.68MCF-7 (Breast)
B23.49HCT-116 (Colon)
C50.03HeLa (Cervical)

Mechanistic studies suggest metal chelation and interference with topoisomerase II activity .

Industrial and Research Applications

Dye and Pigment Synthesis

The compound serves as a precursor for sulfonated quinoline dyes, which exhibit high thermal stability and colorfastness in textiles.

Protein Modification Studies

In biochemistry, it modifies lysine residues in enzymes, aiding studies on allosteric regulation and catalytic mechanisms .

Comparison with Analogous Compounds

CompoundReactivitySolubilityApplications
5-Chloroquinoline-8-sulfonic acidLowHighAnalytical reagents
5-Chloroquinoline-8-sulfonyl fluorideModerateModeratePET imaging probes

The hydrochloride salt’s superior solubility and stability make it preferable for drug synthesis .

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